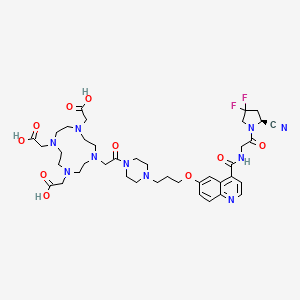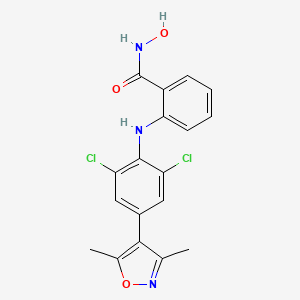
2,5-Bis(4-chlorophenyl)-4,4,5-trifluoro-4,5-dihydrothiazole
Vue d'ensemble
Description
“2,5-Bis(4-chlorophenyl)-4,4,5-trifluoro-4,5-dihydrothiazole” is a complex organic compound. It likely belongs to the class of heterocyclic compounds, which are abundantly present in nature . Nitrogen-containing heterocyclic compounds, in particular, have made significant contributions to medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for “2,5-Bis(4-chlorophenyl)-4,4,5-trifluoro-4,5-dihydrothiazole” were not found, related compounds such as “2,5-Bis(4-chlorophenyl)-1,3,4-Oxadiazole” have been synthesized . The synthesis often involves reactions with various reagents and catalysts .
Molecular Structure Analysis
The molecular structure of these types of compounds often exhibits intermolecular interactions . For instance, the structure of “2,5-Bis(4-chlorophenyl)-1,3,4-Oxadiazole” is stabilized by π–π interactions between the oxadiazole and phenyl rings .
Chemical Reactions Analysis
The chemical reactions of these compounds can be complex and varied. They often involve interactions with various biomolecules in multiple ways, such as hydrogen bonding, π stacking interactions, van der Waals interactions, metal coordination bonds, and hydrophobic forces .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely. They are often characterized by techniques such as FT-IR, 1H-NMR, 13C-NMR, and single-crystal X-ray diffraction .
Applications De Recherche Scientifique
Corrosion Inhibition
2,5-Bis(4-chlorophenyl)-4,4,5-trifluoro-4,5-dihydrothiazole and its derivatives have been extensively studied for their corrosion inhibition properties. For instance, 4-MTHT, a triazole derivative, demonstrated exceptional corrosion inhibition efficiency on mild steel in acidic media, achieving up to 99% efficiency in 1 M HCl and 80% in 0.5 M H2SO4. The studies revealed that the adsorption of the compound followed Langmuir's adsorption isotherm in both acids, indicating a strong interaction between the inhibitor and the metal surface (Lagrenée et al., 2002). Similarly, various 4H-triazole derivatives, including 4-MTHT, were effective in protecting mild steel in hydrochloric acid solution, with inhibition efficiencies reaching up to 99.6% (Bentiss et al., 2007).
Material Stability and Photostability
Compounds derived from 2,5-Bis(4-chlorophenyl)-4,4,5-trifluoro-4,5-dihydrothiazole also exhibit material stabilization properties. A study synthesized new Schiff bases from derivatives and used them as ligands to synthesize new complexes with various metal ions. These compounds, when examined for photodegradation of polystyrene films, indicated enhanced polymer stability. The study underscored the potential of these compounds in improving the photostability of materials (Al-khazraji & Al Hassani, 2020).
Hydrogen Bonding and Crystal Structure
Derivatives of 2,5-Bis(4-chlorophenyl)-4,4,5-trifluoro-4,5-dihydrothiazole have been analyzed for their hydrogen bonding patterns and crystal structures. One study illustrated that compounds like 3,6-bis(2-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine form chain-like structures in the solid state, stabilized by N-H...N and N-H...Cl hydrogen bonds. The contribution from weak interactions to the strong hydrogen-bond network was observed, indicating the potential of these compounds in crystal engineering and molecular design (Zachara et al., 2004).
Electronic and Photonic Properties
The electronic and photonic properties of compounds related to 2,5-Bis(4-chlorophenyl)-4,4,5-trifluoro-4,5-dihydrothiazole have been a subject of interest. A series of mixed phenylene−thiophene oligomers with terminal n-perfluorooctyl groups were synthesized, demonstrating their utility as n-type semiconductors with carrier mobilities suitable for applications in organic field-effect transistors and transistor nonvolatile memory elements (Facchetti et al., 2004).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Heterocyclic compounds will continue to play a very important role in the construction of lead compounds in drug discovery . Oxadiazole derivatives, for instance, are a commonly used pharmacophore due to their ability to engage in hydrogen-bonding, metabolic stability, and favorable ADME properties .
Propriétés
IUPAC Name |
2,5-bis(4-chlorophenyl)-4,4,5-trifluoro-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2F3NS/c16-11-5-1-9(2-6-11)13-21-15(19,20)14(18,22-13)10-3-7-12(17)8-4-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDLZQYCDVDWNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(C(S2)(C3=CC=C(C=C3)Cl)F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluorizoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





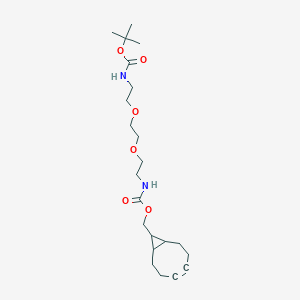
![methyl 2-[2-[2-chloro-5-[(2R)-2-hydroxy-3-(methylamino)propoxy]phenyl]-6-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methylpyrimidin-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B607403.png)

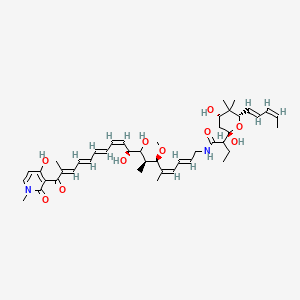
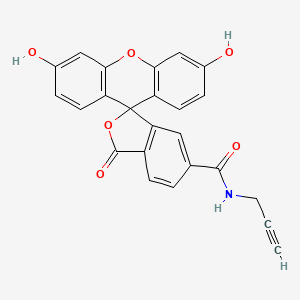
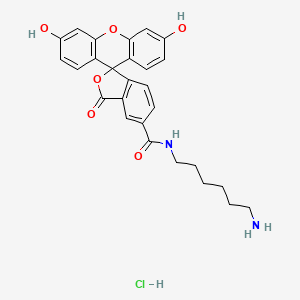
![N-(6-Aminohexyl)-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamide hydrochloride](/img/structure/B607412.png)
